3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol
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Overview
Description
3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol is a synthetic organic compound that features a benzimidazole core substituted with a bromine atom and an oxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Oxan-2-yl Substitution: The brominated benzimidazole is reacted with an oxan-2-yl derivative under basic conditions to introduce the oxan-2-yl group.
Propan-1-ol Addition: Finally, the propan-1-ol group is introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives, including their antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxan-2-yl group may enhance its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets by either inhibiting or activating them, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole
- 3-Bromo-1-(oxan-2-yl)-1H-pyrazole
- 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Uniqueness
Compared to similar compounds, 3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol is unique due to its benzimidazole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
649721-71-1 |
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Molecular Formula |
C15H19BrN2O2 |
Molecular Weight |
339.23 g/mol |
IUPAC Name |
3-[5-bromo-1-(oxan-2-yl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-6-7-13-12(10-11)17-14(4-3-8-19)18(13)15-5-1-2-9-20-15/h6-7,10,15,19H,1-5,8-9H2 |
InChI Key |
YVDVVJLTXRXOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Br)N=C2CCCO |
Origin of Product |
United States |
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